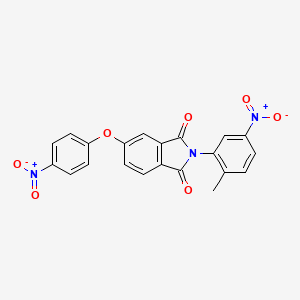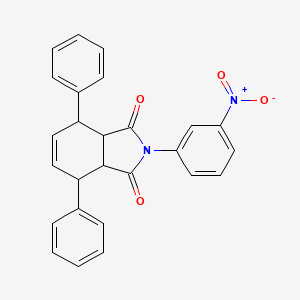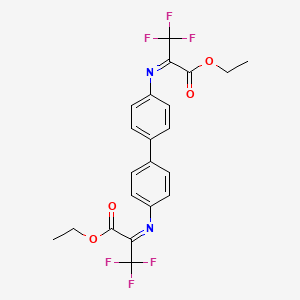![molecular formula C19H25N3O5 B11563659 Ethyl 5-methoxy-3-{[(4-methylpiperazin-1-yl)acetyl]amino}-1-benzofuran-2-carboxylate](/img/structure/B11563659.png)
Ethyl 5-methoxy-3-{[(4-methylpiperazin-1-yl)acetyl]amino}-1-benzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-methoxy-3-[2-(4-methylpiperazin-1-yl)acetamido]-1-benzofuran-2-carboxylate: is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its complex structure, which includes a benzofuran core, a methoxy group, and a piperazine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methoxy-3-[2-(4-methylpiperazin-1-yl)acetamido]-1-benzofuran-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzofuran ring using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where the benzofuran derivative is reacted with 4-methylpiperazine in the presence of a suitable catalyst.
Formation of the Carboxylate Ester: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a precursor for the development of new materials with specific properties.
Biology:
- It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- The compound is used in biochemical assays to investigate its interactions with biological targets.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- It is evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry:
- The compound is used in the development of new pharmaceuticals and agrochemicals.
- It is also explored for its potential applications in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 5-methoxy-3-[2-(4-methylpiperazin-1-yl)acetamido]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects through the following pathways:
Binding to Receptors: It may bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to alterations in metabolic processes.
DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
- Ethyl 5-methoxy-3-[2-(4-ethylpiperazin-1-yl)acetamido]-1-benzofuran-2-carboxylate
- Ethyl 5-methoxy-3-[2-(4-methylpiperazin-1-yl)acetamido]-1-indole-2-carboxylate
- Ethyl 5-methoxy-3-[2-(4-methylpiperazin-1-yl)acetamido]-1-benzothiophene-2-carboxylate
Uniqueness:
- The presence of the benzofuran core distinguishes it from other similar compounds, which may have indole or benzothiophene cores.
- The specific substitution pattern, including the methoxy group and the piperazine moiety, contributes to its unique chemical and biological properties.
Propiedades
Fórmula molecular |
C19H25N3O5 |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
ethyl 5-methoxy-3-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C19H25N3O5/c1-4-26-19(24)18-17(14-11-13(25-3)5-6-15(14)27-18)20-16(23)12-22-9-7-21(2)8-10-22/h5-6,11H,4,7-10,12H2,1-3H3,(H,20,23) |
Clave InChI |
RVEMAGQNWJTLIN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)OC)NC(=O)CN3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(naphthalen-2-yl)-2-({5-[(E)-(2-pentanoylhydrazinylidene)methyl]furan-2-yl}sulfanyl)acetamide](/img/structure/B11563596.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11563606.png)
![N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-nitrobenzamide](/img/structure/B11563611.png)
![2-(2-Bromo-4-methoxyphenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11563612.png)
![2-(3-bromophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-6-amine](/img/structure/B11563614.png)
![[1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate](/img/structure/B11563616.png)

![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B11563621.png)

![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11563634.png)
![4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide](/img/structure/B11563642.png)
![2,4-Bis[4-(4-nitrobenzamido)phenyl]pyrimidine](/img/structure/B11563643.png)
![(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11563646.png)
